molecular formula C28H24N4O4 B11209466 N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11209466
M. Wt: 480.5 g/mol
InChI Key: ARYIQPZPQFCHKR-UHFFFAOYSA-N
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Description

N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinazolinone and quinoline families. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of anthranilamide derivatives with aldehydes, followed by cyclization and further functionalization . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. These interactions may involve the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its complex structure, which combines quinazolinone and quinoline moieties. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

N-(2-benzyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C28H24N4O4/c1-2-16-31-22-15-9-7-13-20(22)25(33)24(28(31)36)26(34)30-32-23(17-18-10-4-3-5-11-18)29-21-14-8-6-12-19(21)27(32)35/h3-15,33H,2,16-17H2,1H3,(H,30,34)

InChI Key

ARYIQPZPQFCHKR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN3C(=NC4=CC=CC=C4C3=O)CC5=CC=CC=C5)O

Origin of Product

United States

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